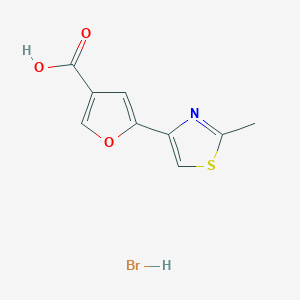
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is a heterocyclic compound that contains both thiazole and furan rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiazole with furan-3-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or furan rings .
科学的研究の応用
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
作用機序
The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is unique due to the combination of thiazole and furan rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
生物活性
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on various studies that highlight its efficacy against specific pathogens and its mechanisms of action.
Chemical Structure and Properties
The molecular formula for 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid hydrobromide is C9H10N2O3S. The compound features a furan ring substituted with a thiazole moiety, which contributes to its biological activity. The presence of both carboxylic acid and hydrobromide functionalities enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 25–50 μg/mL . The mechanism often involves the inhibition of essential bacterial enzymes.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid | TBD | M. tuberculosis |
| Benzothiazole derivative | 25–50 | M. tuberculosis |
| Other thiazole derivatives | 62.5–100 | Various bacteria |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . In vitro studies have shown that certain thiazole-based compounds can inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study evaluating the anticancer effects of thiazole derivatives, it was found that specific compounds led to a significant reduction in cell viability in breast cancer cell lines. The IC50 values ranged from 10 to 30 μM for different derivatives, indicating a strong correlation between structural modifications and biological activity .
The biological activity of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid hydrobromide can be attributed to its ability to interact with key biological targets. For instance:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes critical for microbial survival.
- Cell Cycle Regulation : Compounds have been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to evaluate metabolism and excretion profiles. Toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary for safety evaluations .
特性
分子式 |
C9H8BrNO3S |
|---|---|
分子量 |
290.14 g/mol |
IUPAC名 |
5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H7NO3S.BrH/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12;/h2-4H,1H3,(H,11,12);1H |
InChIキー |
GHTKBWWIJXPRCR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=CO2)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















